molecular formula C17H22N4O2S B5758913 2-{[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol CAS No. 5685-64-3

2-{[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol

Cat. No.: B5758913
CAS No.: 5685-64-3
M. Wt: 346.4 g/mol
InChI Key: XXCXUOWYAHMPLX-UHFFFAOYSA-N
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Description

2-{[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol is a complex organic compound that features a triazole ring, a phenol group, and a sulfanyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol typically involves multiple steps, starting with the preparation of the triazole ringThe phenol group is then introduced through a substitution reaction, and the final compound is obtained by coupling the triazole derivative with 6-ethoxyphenol under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions such as temperature and pH, and purification techniques like crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the imino group can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfanyl group can modulate the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-4H-1,2,4-triazole-3-thiol derivatives
  • 4-cyclohexyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl derivatives
  • (4-fluorobenzyl)[3-(4-fluorobenzylsulfanyl)-1,2,4-triazol-4-yl]amine

Uniqueness

2-{[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-cyclohexyl-4-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-2-23-14-10-6-9-13(15(14)22)11-18-21-16(19-20-17(21)24)12-7-4-3-5-8-12/h6,9-12,22H,2-5,7-8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCXUOWYAHMPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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